BenchChemオンラインストアへようこそ!

DORA 42

Orexin Receptor Antagonist Receptor Selectivity Sleep Pharmacology

Source DORA 42 (CAS 1030377-48-0) for your preclinical orexin studies. As a balanced DORA (OX1R IC50: 28nM; OX2R IC50: 29nM), it provides a unique, reproducible profile distinct from clinically approved agents like suvorexant, ensuring valid comparative pharmacological data. Essential for SAR and in vitro FLIPR/binding assays modeling global orexin inhibition. Ensure experimental integrity; avoid non-validated substitutions.

Molecular Formula C22H24N8OS
Molecular Weight 448.5 g/mol
Cat. No. B1670887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDORA 42
SynonymsDORA 42;  DORA-42;  DORA42; 
Molecular FormulaC22H24N8OS
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCC1CCN(CCN1C(=O)C2=CC=CC=C2N3N=CC=N3)C4=NC(=C5C(=CSC5=N4)C)N
InChIInChI=1S/C22H24N8OS/c1-14-13-32-20-18(14)19(23)26-22(27-20)28-10-7-15(2)29(12-11-28)21(31)16-5-3-4-6-17(16)30-24-8-9-25-30/h3-6,8-9,13,15H,7,10-12H2,1-2H3,(H2,23,26,27)/t15-/m1/s1
InChIKeyLSRYXWRLTUFERQ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DORA 42 (CAS 1030377-48-0): A Research-Grade Dual Orexin Receptor Antagonist for Sleep and Neuroscience Studies


DORA 42 is a small molecule dual orexin receptor antagonist (DORA) belonging to the diazepane amide class [1]. It acts as a potent antagonist at both orexin-1 (OX1R) and orexin-2 (OX2R) receptors, the key mediators of wakefulness and arousal. Characterized by a unique (7R)-configured hexahydro-1,4-diazepine core linked to a thieno[2,3-d]pyrimidine and a 2-(2H-1,2,3-triazol-2-yl)phenyl methanone group, its molecular formula is C22H24N8OS with a molecular weight of 448.54 g/mol [2]. This compound is a tool molecule developed to investigate the therapeutic potential of DORAs, distinct from clinically approved agents like suvorexant and lemborexant.

Why DORA 42 Cannot Be Simply Substituted with Another Orexin Receptor Antagonist


Substituting DORA 42 with another orexin receptor antagonist is not scientifically valid due to critical differences in receptor subtype selectivity, binding kinetics, and resultant pharmacodynamics. The orexin system comprises two distinct receptors, OX1R and OX2R, which mediate different physiological functions [1]. While DORA 42 exhibits a balanced, near-equipotent antagonism at both receptors (IC50: 28 nM for OX1R, 29 nM for OX2R), other compounds in the class display significant functional selectivity. For instance, some 'selective' orexin receptor antagonists (SORAs) may exhibit over 60-fold selectivity for OX2R over OX1R, leading to a distinct pharmacological profile [2]. Furthermore, even among other balanced DORAs, such as suvorexant or lemborexant, the absolute potency and kinetic properties, including association and dissociation rates from the receptors, can vary substantially, influencing the duration and nature of in vivo effects. Therefore, direct interchange without quantitative, context-specific justification compromises experimental reproducibility and the validity of comparative pharmacological conclusions.

Quantitative Differentiation of DORA 42: A Comparative Evidence Guide for Orexin Receptor Antagonists


Balanced Dual OX1R/OX2R Antagonism Differentiates DORA 42 from Subtype-Selective Probes

DORA 42 exhibits near-equipotent antagonism at both human OX1R and OX2R. This is in stark contrast to subtype-selective antagonists like 'Orexin receptor antagonist 4', which shows a 61-fold selectivity for OX2R (IC50 = 4.27 nM) over OX1R (IC50 = 295 nM) [1]. This balanced profile of DORA 42 ensures simultaneous blockade of both orexinergic pathways, a key feature for studying global orexin system inhibition, unlike SORAs which isolate one pathway [2].

Orexin Receptor Antagonist Receptor Selectivity Sleep Pharmacology

Comparative Potency of DORA 42 Against Clinical-Stage Dual Orexin Receptor Antagonists

DORA 42 demonstrates a distinct potency fingerprint compared to clinically approved or advanced DORAs. While DORA 42 shows balanced low-nanomolar activity (OX1R IC50 = 28 nM, OX2R IC50 = 29 nM), the FDA-approved DORA suvorexant is significantly more potent, with Ki values of 0.55 nM (OX1R) and 0.35 nM (OX2R) [1][2]. Conversely, another approved DORA, lemborexant, displays a different profile with IC50 values of 6.1 nM (OX1R) and 2.6 nM (OX2R), indicating a slight preference for OX2R [3].

Insomnia Dual Orexin Receptor Antagonist In Vitro Pharmacology

In Vivo Efficacy: Demonstration of Sleep-Promoting Activity in a Preclinical Model

DORA 42 is reported to demonstrate sleep efficacy in a rat model, confirming its ability to translate in vitro receptor antagonism into a pharmacodynamic effect on sleep architecture [1]. While specific quantitative changes in sleep parameters (e.g., latency to NREM sleep, total sleep time) are not detailed in the accessible abstract for direct comparison, this finding establishes its functional utility in vivo. This differentiates DORA 42 from orexin receptor antagonists that may possess high in vitro potency but fail to demonstrate central efficacy due to poor brain penetration or unfavorable pharmacokinetics .

In Vivo Pharmacology Sleep/Wake Regulation Rodent Model

Optimal Scientific and Preclinical Applications for DORA 42 Based on Comparative Evidence


Investigation of Pan-Orexin System Blockade in Rodent Behavioral Models

Given its balanced dual antagonism at OX1R and OX2R and confirmed sleep efficacy in rats, DORA 42 is ideally suited for preclinical studies aimed at characterizing the integrated role of both orexin receptors in regulating sleep-wake cycles, arousal, and related behaviors. It serves as a valuable tool to model global orexin inhibition, contrasting with the effects of selective OX1R or OX2R antagonists [1][2].

In Vitro Pharmacological Profiling and Target Validation Assays

DORA 42's unique potency profile (IC50 ~28-29 nM) makes it a useful reference compound for in vitro assays, such as FLIPR or radioligand binding studies, when a DORA with lower potency than clinical candidates like suvorexant is required. This can be particularly important in cellular models where high-potency compounds may exhibit off-target effects or complete receptor silencing that is not representative of a physiological state [3].

Structure-Activity Relationship (SAR) Studies within the Diazepane Amide Series

As a member of the diazepane amide class of DORAs, DORA 42 can serve as a benchmark for SAR studies aimed at understanding how modifications to the Western heterocycle (2-(2H-1,2,3-triazol-2-yl)phenyl methanone) and the chiral diazepine core influence receptor potency, subtype selectivity, and drug metabolism and pharmacokinetic (DMPK) properties [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DORA 42

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.